1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile
Overview
Description
1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrrolo[2,3-b]pyridine moiety with a cyclopentanecarbonitrile group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a pyrrolo[2,3-b]pyridine intermediate, which is then reacted with a cyclopentanecarbonitrile derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have altered chemical and biological properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule, potentially enhancing its activity or selectivity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases .
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential to modulate biological pathways and target specific proteins.
Medicine: Explored as a potential drug candidate for the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives. These compounds share structural similarities but may differ in their biological activities and applications .
Pyrrolo[2,3-b]pyridine derivatives: Known for their potent inhibitory activity against various enzymes and receptors, making them valuable in drug discovery.
Pyrrolopyrazine derivatives: Exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-pyrrolo[2,3-b]pyridin-1-ylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13N3/c14-10-13(6-1-2-7-13)16-9-5-11-4-3-8-15-12(11)16/h3-5,8-9H,1-2,6-7H2 |
InChI Key |
YVGVKJQKJHZJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)N2C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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